N-Cyclopropylformamide

Übersicht

Beschreibung

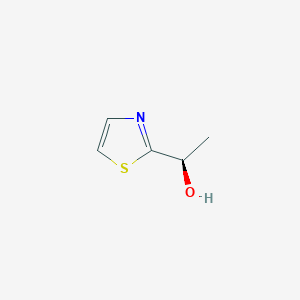

N-Cyclopropylformamide is a compound with the molecular formula C4H7NO . It is also known by other names such as Cyclopropyl Formamide and CHEMPACIFIC 38196 .

Synthesis Analysis

While specific synthesis methods for N-Cyclopropylformamide were not found in the search results, it’s worth noting that similar compounds are often synthesized using Buchwald–Hartwig amination procedures .Molecular Structure Analysis

The molecular structure of N-Cyclopropylformamide consists of a cyclopropyl group attached to a formamide group . The InChI representation of the molecule isInChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2, (H,5,6) . The molecular weight of the compound is 85.10 g/mol . Physical And Chemical Properties Analysis

N-Cyclopropylformamide has a molecular weight of 85.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 85.052763847 g/mol . The topological polar surface area of the compound is 29.1 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Nanoparticles

The compound is instrumental in the synthesis of functionalized silica nanoparticles. These nanoparticles have diverse applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment . The surface modification step, which can involve N-Cyclopropylformamide, is crucial in determining the properties and functionalities of the nanoparticles.

Conformational Studies in Molecular Chemistry

N-Cyclopropylformamide is a subject of interest in conformational studies due to its cis and trans isomers. Understanding the conformational properties of such molecules is essential in fields like molecular chemistry and material science, where the shape and structure of a molecule can significantly impact its behavior and interactions .

Natural Product Synthesis

The presence of the cyclopropyl group in N-Cyclopropylformamide makes it a valuable building block in the total synthesis of cyclopropane-containing natural products. These compounds often exhibit significant biological activity, and their synthesis is a key area of research in medicinal chemistry .

Eigenschaften

IUPAC Name |

N-cyclopropylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQVKAURKXXOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573112 | |

| Record name | N-Cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropylformamide | |

CAS RN |

58644-54-5 | |

| Record name | N-Cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural differences between the cis and trans isomers of N-Cyclopropylformamide as predicted by computational methods?

A1: Computational studies using MP2/cc-pVTZ and CCSD/cc-pVTZ methods revealed distinct structural characteristics for the cis and trans isomers of N-Cyclopropylformamide []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)

![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)

![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)